molecular formula C22H44N2O.C2H3ClO2.HNaO B1164944 N-Coco-b-aminopropanoic acid CAS No. 62563-36-4

N-Coco-b-aminopropanoic acid

Cat. No.: B1164944
CAS No.: 62563-36-4
InChI Key:
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Description

N-Coco-b-aminopropanoic acid is a fatty acid derivative that has gained attention in recent years due to its potential biological activity and applications in various fields. This compound is known for its surfactant properties, making it useful in a variety of industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Coco-b-aminopropanoic acid typically involves the reaction of coconut fatty acids with β-alanine under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amide bond between the fatty acid and the amino acid .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The process often includes steps such as purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: N-Coco-b-aminopropanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The opposite of oxidation, where the compound gains hydrogen or loses oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various reagents can be used depending on the specific substitution reaction, such as halogens for halogenation reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols .

Scientific Research Applications

N-Coco-b-aminopropanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the production of personal care products, such as shampoos and soaps, due to its ability to form stable emulsions

Mechanism of Action

The mechanism by which N-Coco-b-aminopropanoic acid exerts its effects is primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and interaction of compounds. This property is particularly useful in drug delivery systems, where it can enhance the solubility and bioavailability of drugs .

Molecular Targets and Pathways: The molecular targets and pathways involved in the action of this compound are still under investigation. its ability to interact with cell membranes and proteins suggests potential pathways for its biological activity .

Comparison with Similar Compounds

    N-Coco-b-alanine: Another fatty acid derivative with similar surfactant properties.

    N-Coco-b-aminobutyric acid: A compound with a similar structure but different biological activity.

Uniqueness: N-Coco-b-aminopropanoic acid is unique due to its specific combination of fatty acid and amino acid, which gives it distinct surfactant properties and potential biological activity. Its ability to form stable emulsions and enhance solubility makes it particularly valuable in various applications.

Properties

CAS No.

62563-36-4

Molecular Formula

C22H44N2O.C2H3ClO2.HNaO

Synonyms

Deriphat 151

Origin of Product

United States

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